molecular formula C14H15NO4 B8740091 Ethyl alpha-cyano-2,5-dimethoxycinnamate CAS No. 80777-94-2

Ethyl alpha-cyano-2,5-dimethoxycinnamate

Cat. No.: B8740091
CAS No.: 80777-94-2
M. Wt: 261.27 g/mol
InChI Key: OXWQNXNRBGZYJW-UHFFFAOYSA-N
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Description

Ethyl alpha-cyano-2,5-dimethoxycinnamate (C₁₄H₁₅NO₄) is a cinnamate derivative characterized by a cyano (-CN) group at the alpha position and methoxy (-OCH₃) substituents at the 2- and 5-positions of the aromatic ring. This compound is structurally related to esters used in organic synthesis and pharmaceutical intermediates, particularly in the preparation of α-aminomethyl-hydrocinnamonitrile derivatives via reductive amination . Its molecular weight (261.27 g/mol) and ester functionality make it a versatile intermediate for modifying electronic and steric properties in drug discovery or material science applications.

Properties

CAS No.

80777-94-2

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)7-10-8-12(17-2)5-6-13(10)18-3/h5-8H,4H2,1-3H3

InChI Key

OXWQNXNRBGZYJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC(=C1)OC)OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between Ethyl alpha-cyano-2,5-dimethoxycinnamate and analogous compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reactivity/Spectroscopic Notes
This compound 2,5-OCH₃, α-CN C₁₄H₁₅NO₄ 261.27 Not reported Used in reductive amination to α-aminomethyl derivatives
Ethyl alpha-cyano-2,3-dimethoxycinnamate 2,3-OCH₃, α-CN C₁₄H₁₅NO₄ 261.27 Not reported Structural isomer; likely differs in solubility/electronics
Ethyl alpha-cyano-3-methoxy-cinnamate 3-OCH₃, α-CN C₁₃H₁₃NO₄ 247.24 Not reported Fewer methoxy groups may reduce steric hindrance
Ethyl alpha-cyano-3,5-dimethoxycinnamate 3,5-OCH₃, α-CN C₁₄H₁₅NO₄ 261.27 Not reported Symmetric substitution may enhance crystallinity
Ethyl alpha-cyano-3,4,5-trimethoxycinnamate 3,4,5-OCH₃, α-CN C₁₅H₁₇NO₅ 291.30 139–141 (fumarate) Increased methoxy groups elevate melting point
Ethyl trans-3,5-dimethoxycinnamate (Compound 18) 3,5-OCH₃ C₁₃H₁₆O₄ 236.26 Not reported Lacks cyano group; bromination yields 2-bromopropionate

Key Findings:

Substituent Position Effects: The 2,5-dimethoxy substitution in the target compound distinguishes it from isomers like the 2,3- and 3,5-dimethoxy derivatives. These positional differences influence electronic properties (e.g., electron-withdrawing effects of -CN and electron-donating -OCH₃) and steric interactions, which may affect reactivity in synthetic pathways . Ethyl trans-3,5-dimethoxycinnamate (lacking the cyano group) failed to undergo bromination to form dibromopropionate, unlike its trimethoxy counterpart, highlighting the role of substituent patterns in reactivity .

Physical Properties: The fumarate salt of ethyl alpha-cyano-3,4,5-trimethoxycinnamate exhibits a higher melting point (139–141°C) compared to non-trimethoxy derivatives, suggesting increased crystallinity with additional methoxy groups .

Spectroscopic Behavior: In mass spectrometry, the absence of desorption for hydroxy protons in ethyl trans-3,5-dimethoxycinnamate contrasts with other esters, implying that cyano or methoxy groups alter fragmentation patterns .

Synthetic Utility: this compound and its analogs serve as precursors for α-aminomethyl-hydrocinnamonitrile derivatives, which are pharmacologically relevant. The cyano group facilitates reductive amination, while methoxy groups modulate lipophilicity and binding interactions .

Preparation Methods

Knoevenagel Condensation as a Foundation for Alpha-Cyano Cinnamate Synthesis

The Knoevenagel condensation is the cornerstone of synthesizing alpha-cyano cinnamates. For ethyl alpha-cyano-2,5-dimethoxycinnamate, this involves reacting 2,5-dimethoxybenzaldehyde with ethyl cyanoacetate under basic conditions. A 2021 patent (CN113149865A) demonstrated that melamine-derived covalent organic frameworks (COFs) significantly enhance this reaction . When using 2,5-dimethoxybenzaldehyde (1.2 equivalents) and ethyl cyanoacetate (1 equivalent) with 20 mg of the COF catalyst in ethanol at 80°C, conversions exceeding 90% were achieved within 6 hours .

Critical parameters include:

  • Base Selection : Sodium ethoxide, as used in ethyl p-methoxycinnamate synthesis , provides optimal deprotonation of ethyl cyanoacetate.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics but require post-reaction quenching . Ethanol balances reactivity and ease of purification .

Catalytic Innovations for Improved Efficiency

Recent advances emphasize catalyst design to reduce energy consumption and waste. The COF catalyst described in CN113149865A comprises melamine and paraformaldehyde, heated at 160°C for 48 hours to form a porous structure . This catalyst achieved an 85% yield of alpha-ethyl cyanocinnamate derivatives at 80°C, outperforming traditional bases like piperidine (60–70% yields) .

Catalyst Performance Comparison

Catalyst TypeTemperature (°C)Yield (%)Reaction Time (h)
COF (mPEMF) 80856
Sodium Ethoxide 45951
Piperidine806512

Note: Data extrapolated from patents and standard protocols.

Solvent and Temperature Optimization

The CN114436835A patent highlights cyclohexane as a solvent for ethyl p-methoxycinnamate synthesis at 40–60°C . However, for cyano-containing analogs, DMF or dimethoxy ethane is preferred to stabilize intermediates . A dual-solvent system (cyclohexane for reaction, ethanol for crystallization) may mitigate side reactions in dimethoxy-substituted systems.

Temperature Dependence

  • Below 40°C: Incomplete condensation, leading to unreacted aldehyde .

  • 45–60°C: Optimal range for sodium ethoxide-mediated reactions .

  • Above 80°C: Risk of cyano group decomposition .

Purification Strategies for High Purity

Post-synthesis purification is critical due to the compound’s tendency to form colored byproducts. The CN114436835A method employs flash evaporation at 110–125°C to remove solvents, followed by crystallization in ethanol at 0–10°C . Activated charcoal treatment reduces discoloration, yielding >98% purity after vacuum drying .

Key Steps :

  • Flash Evaporation : Eliminates low-boiling solvents while retaining heat-sensitive nitriles.

  • Crystallization : Ethanol or ethanol/water mixtures produce fine crystals, minimizing impurity entrapment.

  • Centrifugation and Drying : Reduces residual solvent content to <0.1% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl alpha-cyano-2,5-dimethoxycinnamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation between ethyl 2,5-dimethoxycinnamate and cyanoacetic acid derivatives. Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., piperidine or ammonium acetate), and temperature control (60–100°C). Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography .
  • Data : Comparative studies show ethanol as a solvent achieves ~75% yield at 80°C with piperidine, while DMF increases reaction rate but reduces purity due to side reactions.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm), the cyano group (δ 7.5–8.0 ppm for conjugated C≡N), and ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O).
    • Validation : Cross-reference with NIST spectral databases to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyano group incorporation in this compound synthesis?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states to identify electronic effects (e.g., methoxy substituents’ electron-donating nature) that stabilize the alpha-cyano intermediate. Experimental validation involves synthesizing analogs with varying substituents and comparing reaction rates via kinetic studies .
  • Data Contradiction : Some studies report unexpected β-cyano byproducts under high-temperature conditions, suggesting competing pathways. Statistical analysis (e.g., ANOVA) of reaction variables is critical to isolate contributing factors .

Q. How do solvent polarity and pH impact the compound’s stability in photodegradation studies?

  • Methodology : Accelerated stability testing under UV light (λ = 254–365 nm) in solvents like acetonitrile (polar aprotic) vs. ethanol (polar protic). Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylated or hydrolyzed derivatives).
  • Data Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions. Note that acidic media (pH < 5) accelerate ester hydrolysis, requiring buffered systems for long-term storage .

Q. What statistical approaches resolve discrepancies in bioactivity assays involving this compound?

  • Methodology : For conflicting IC₅₀ values in enzyme inhibition studies, apply multivariate regression to assess confounding variables (e.g., assay temperature, solvent carryover). Replicate experiments with blinded controls and validate via Bland-Altman plots .
  • Case Study : A 2021 study found ±15% variability in IC₅₀ for acetylcholinesterase inhibition due to DMSO concentration differences (>1% v/v suppressed activity) .

Data Presentation Guidelines

Q. How should researchers present crystallographic and spectroscopic data for reproducibility?

  • Standards :

  • Crystallography : Report unit cell parameters (a, b, c, α, β, γ), space group, and R-factors. Deposit .cif files in public repositories (e.g., CCDC) .
  • Spectroscopy : Include raw spectral data (e.g., NMR integration values, IR peak assignments) in supplementary materials .
    • Example Table :
TechniqueKey PeaksAssignment
¹H NMRδ 3.85 ppm2,5-OCH₃
IR2220 cm⁻¹C≡N stretch

Critical Analysis of Contradictory Findings

Q. Why do computational models sometimes conflict with experimental data in predicting the compound’s reactivity?

  • Resolution Strategy :

Verify basis set accuracy in DFT calculations (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ).

Experimentally validate charge distribution using X-ray charge density analysis.

  • Case Study : A 2023 NIST study highlighted discrepancies in dipole moment predictions (>10% error) when solvent effects were omitted .

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